3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid is a complex organic compound with a molecular formula of C21H39NO4. This compound is characterized by the presence of a hydroxyl group, an amide linkage, and a long-chain unsaturated fatty acid.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid typically involves the esterification of oleic acid with a suitable hydroxyl-containing compound, followed by amidation. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological methods, such as microbial fermentation, to produce the precursor molecules, which are then chemically modified to obtain the final product. This approach is often preferred for its sustainability and cost-effectiveness .
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the fatty acid chain can be reduced to form a saturated compound.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, saturated fatty acid derivatives, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and amide groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing cellular processes. Its long-chain fatty acid component can integrate into lipid membranes, affecting membrane fluidity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Hydroxy-2-(octadec-9-enamido)propanoic acid: Similar in structure but with slight variations in the fatty acid chain.
3-Hydroxy-2-[2-[[(E)-octadec-9-enoyl]amino]hexadecanoylamino]propanoic acid: Contains additional functional groups, making it more complex.
Uniqueness
3-Hydroxy-2-(octadec-9-enoylamino)propanoic acid is unique due to its specific combination of functional groups and long-chain unsaturated fatty acid. This combination gives it distinct chemical and physical properties, making it valuable for various applications in research and industry .
Eigenschaften
Molekularformel |
C21H39NO4 |
---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
3-hydroxy-2-(octadec-9-enoylamino)propanoic acid |
InChI |
InChI=1S/C21H39NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(24)22-19(18-23)21(25)26/h9-10,19,23H,2-8,11-18H2,1H3,(H,22,24)(H,25,26) |
InChI-Schlüssel |
MBDKGXAMSZIDKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC(CO)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.